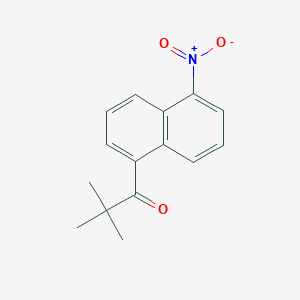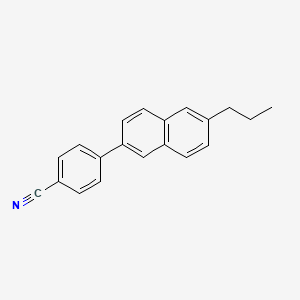
Benzonitrile, 4-(6-propyl-2-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-(6-propyl-2-naphthalenyl)- is an organic compound with a complex aromatic structure It is a derivative of benzonitrile, where the benzene ring is substituted with a 6-propyl-2-naphthalenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-(6-propyl-2-naphthalenyl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method can be optimized using ionic liquids as recycling agents, which act as co-solvents, catalysts, and phase separators, eliminating the need for metal salt catalysts .
Industrial Production Methods: Industrial production of benzonitrile typically involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This method is efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 4-(6-propyl-2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Alkylated or acylated aromatic compounds.
Scientific Research Applications
Benzonitrile, 4-(6-propyl-2-naphthalenyl)- has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pesticides, and advanced coatings.
Mechanism of Action
The mechanism of action of benzonitrile, 4-(6-propyl-2-naphthalenyl)- involves its interaction with molecular targets through its nitrile group. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products . The aromatic structure allows for electrophilic aromatic substitution, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Benzonitrile: A simpler structure with a single benzene ring and a nitrile group.
Phenylacetonitrile: Contains a phenyl group attached to an acetonitrile moiety.
Naphthonitrile: A naphthalene ring substituted with a nitrile group.
Uniqueness: Benzonitrile, 4-(6-propyl-2-naphthalenyl)- is unique due to its extended aromatic system, which provides enhanced stability and reactivity compared to simpler nitriles.
Properties
CAS No. |
87633-71-4 |
|---|---|
Molecular Formula |
C20H17N |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
4-(6-propylnaphthalen-2-yl)benzonitrile |
InChI |
InChI=1S/C20H17N/c1-2-3-15-4-9-20-13-19(11-10-18(20)12-15)17-7-5-16(14-21)6-8-17/h4-13H,2-3H2,1H3 |
InChI Key |
MPBIEVLUEVMDFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



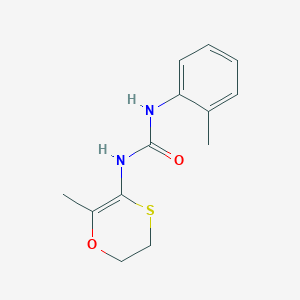
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylpentanamide](/img/structure/B14404607.png)

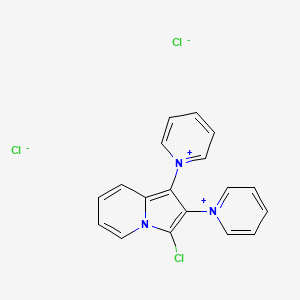
![[(1R,4aR)-4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazol-1-yl]methanol](/img/structure/B14404623.png)



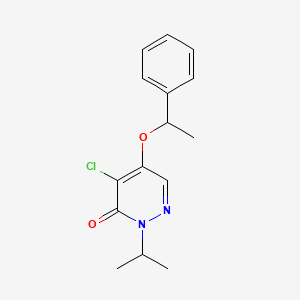
![2-Chloro-N-{(2Z)-1-hydroxy-2-[(2-hydroxyethyl)imino]-1,2-dihydropyridin-3-yl}benzamide](/img/structure/B14404666.png)
![Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14404668.png)
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14404676.png)
